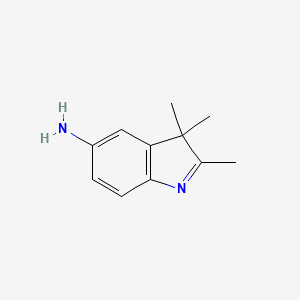

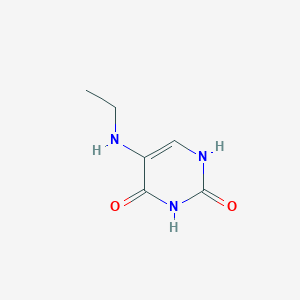

5-(Ethylamino)-uracil

説明

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information on its appearance (such as color and state of matter at room temperature) and any notable physical or chemical properties .

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, solubility, and density. Chemical properties can include reactivity, acidity or basicity, and stability .科学的研究の応用

Polymer Chemistry

5-Substituted uracils, including derivatives like 5-(Ethylamino)-uracil, have been utilized in the synthesis of polymers. A study by Seita, Kinoshita, and Imoto (1973) explored the combination of halogenation, phosphorylation, and amination processes to synthesize compounds like 5-(Ethylamino)-uracil, which were then coupled with poly (vinyl alcohol) to create polymers with 5-substituted uracils as pending groups (Seita, Kinoshita, & Imoto, 1973).

Anticancer Research

5-(Ethylamino)-uracil derivatives have shown potential in anticancer research. Fabrissin et al. (1976) synthesized various 5-diethylaminomethyl derivatives of uracil and 2-thiouracil, evaluating their anticancer activity in vitro and in vivo, with some compounds exhibiting significant cytotoxic activity (Fabrissin et al., 1976).

Enzyme Inhibition Studies

In the field of enzyme inhibition, 5-(Ethylamino)-uracil derivatives have been researched for their potential as inhibitors. Pomeisl, Holý, and Pohl (2007) prepared 5-aryl-1-[2-(phosphonomethoxy)ethyl]uracils via a catalyzed coupling reaction, aiming to inhibit thymidine phosphorylase and demonstrating potential cytostatic activity (Pomeisl, Holý, & Pohl, 2007).

DNA Damage and Repair Studies

Research by Djuric, Luongo, and Harper (1991) focused on quantifying 5-(Hydroxymethyl)uracil, a product of oxidative DNA damage, suggesting its relevance in studying DNA repair mechanisms and damage due to oxidative stress (Djuric, Luongo, & Harper, 1991).

Antiviral Research

K. Danel and colleagues (1996) investigated 5-ethyl-6-benzyluracil derivatives for anti-HIV-1 activity. Their research indicated that certain derivatives were extremely potent against HIV-1, highlighting the potential of 5-(Ethylamino)-uracil derivatives in antiviral therapy (Danel et al., 1996).

Photochemical Transformations

5-Substituted uracils, including 5-(Ethylamino)-uracil, have been studied for their photochemical transformation. Krajewska and Shugar (1971) explored the irradiation of aqueous solutions of 5-ethyluracacils, revealing cleavage of the alkyl substituents and the formation of new dihydropyrimidines, which could have implications in understanding biological processes influenced by photochemical reactions (Krajewska & Shugar, 1971).

Cytological Effects in Biological Studies

Bhattacharya, De, and Choudhury (2017) evaluated the cytological effects of 5-Amino Uracil, a structural analogue of 5-(Ethylamino)-uracil, in Allium cepa L. root tip cells. Their study provided insights into the clastogenic activities and the occurrence of chromosomal abnormalities, contributing to our understanding of cellular responses to pyrimidine analogues (Bhattacharya, De, & Choudhury, 2017).

Research in HIV Inhibition

M. Baba and colleagues (1991) conducted research on 5-ethyl-6-substituted uracil analogues, finding them to be potent and selective inhibitors of HIV-1 replication in various cell cultures. This study highlighted the potential of 5-(Ethylamino)-uracil derivatives in the development of new antiviral drugs (Baba et al., 1991).

Metabolic Studies

Research by Kaul et al. (1982) on the metabolism of 5-ethyl-2′-deoxyuridine in rats identified 5-(1-hydroxyethyl) uracil as its major metabolite, providing insight into the metabolic pathways and transformations of uracil derivatives in biological systems (Kaul et al., 1982).

Alzheimer's Disease Research

Novel uracil-based inhibitors, relevant to 5-(Ethylamino)-uracil derivatives, were studied by Semenov et al. (2020) for the treatment of Alzheimer's disease. These compounds showed potential as acetylcholinesterase inhibitors, indicating the utility of uracil derivatives in neurodegenerative disease research (Semenov et al., 2020).

Antioxidant Activity Assessment

Gimadieva et al. (2015) evaluated the antioxidant activity of uracil derivatives, including 5-ethylamino-6-methyluracil. Their findings suggested that uracils with a proton-donor group at C-5 position exhibited significant antioxidant properties, contributing to the understanding of the role of these compounds in oxidative stress and potential therapeutic applications (Gimadieva et al., 2015).

Safety And Hazards

特性

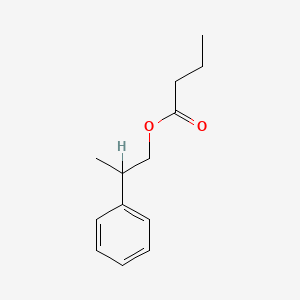

IUPAC Name |

5-(ethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-7-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUUBHIVICKRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284664 | |

| Record name | 5-(ethylamino)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethylamino)-uracil | |

CAS RN |

6339-10-2 | |

| Record name | NSC38190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(ethylamino)-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1594370.png)